molecular formula C10H17NO4S B259684 2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone

2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone

Cat. No.: B259684
M. Wt: 247.31 g/mol
InChI Key: NMDNPUDWHUYQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone is a synthetic organic compound that features a tetrahydrothiophene ring with a dioxido group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-dibromobutane with sodium sulfide.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Morpholine Ring Introduction: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group back to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: In the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxido group and morpholine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(piperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of morpholine.

    2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(pyrrolidin-4-yl)ethanone: Similar structure but with a pyrrolidine ring.

Uniqueness

2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone is unique due to the presence of both the dioxido group and the morpholine ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C10H17NO4S/c12-10(11-2-4-15-5-3-11)7-9-1-6-16(13,14)8-9/h9H,1-8H2

InChI Key

NMDNPUDWHUYQRP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1CC(=O)N2CCOCC2

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)N2CCOCC2

Origin of Product

United States

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